3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
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Overview
Description
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, or 3-DAC-5-I2O, is an organic compound with a wide range of applications in scientific research. It is a hydrazide derivative of dichlorophenoxyacetic acid, and its synthesis involves the reaction of a hydrazide derivative of dichlorophenoxyacetic acid with 5-iodo-2-oxoindoline. The compound has been used in studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline' involves the reaction of 2,4-dichlorophenol with acetylhydrazine to form 2-(2,4-dichlorophenoxy)acetylhydrazine. This intermediate is then reacted with 5-iodo-2-oxoindoline to form the final product.
Starting Materials
2,4-dichlorophenol, acetylhydrazine, 5-iodo-2-oxoindoline
Reaction
Step 1: 2,4-dichlorophenol is reacted with acetylhydrazine in the presence of a catalyst to form 2-(2,4-dichlorophenoxy)acetylhydrazine., Step 2: 2-(2,4-dichlorophenoxy)acetylhydrazine is then reacted with 5-iodo-2-oxoindoline in the presence of a base to form the final product, 3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline.
Mechanism Of Action
The mechanism of action of 3-DAC-5-I2O is not yet fully understood. However, it is believed to involve the formation of a hydrazonium ion from the hydrazide derivative of dichlorophenoxyacetic acid, which then reacts with 5-iodo-2-oxoindoline to form 3-DAC-5-I2O. This reaction is believed to be the first step in the metabolism of drugs and other compounds, which then leads to further metabolic pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-DAC-5-I2O are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This could lead to an increased or decreased concentration of the drug or other compound in the body, depending on the metabolic pathways affected. Additionally, 3-DAC-5-I2O has been shown to have anti-tumor activity in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3-DAC-5-I2O in laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-DAC-5-I2O in laboratory experiments, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic if inhaled or ingested, so proper safety precautions should be taken when handling it.
Future Directions
There are several potential future directions for research involving 3-DAC-5-I2O. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of the compound, as well as to explore the potential for using it in the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using 3-DAC-5-I2O in the treatment of diseases and disorders.
Scientific Research Applications
3-DAC-5-I2O has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the advantages and limitations of laboratory experiments. Additionally, 3-DAC-5-I2O has been used in the synthesis of other compounds, such as 2-(2,4-dichlorophenoxy)acetic acid, which has been used in the treatment of cancer.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2IN3O3/c17-8-1-4-13(11(18)5-8)25-7-14(23)21-22-15-10-6-9(19)2-3-12(10)20-16(15)24/h1-6,20,24H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFZSZUSJIOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline |
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